tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Description
Chemical Identity and Classification
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate represents a highly functionalized member of the piperidine family of heterocyclic compounds. The molecule is officially registered under Chemical Abstracts Service number 1447606-52-1 and carries the molecular descriptor number MFCD25541919. This compound belongs to the broader classification of nitrogen-containing heterocycles, specifically within the saturated six-membered ring systems known as piperidines.
The molecular formula C21H30N2O6 indicates a substantial organic molecule with a molecular weight of 406.47 to 406.48 atomic mass units, depending on the source precision. The compound exists as a white solid under standard conditions and demonstrates stability when stored at temperatures around 4°C in sealed, dry environments. The International Union of Pure and Applied Chemistry systematic name fully describes the structural complexity, encompassing a tert-butoxycarbonyl-protected piperidine ring system with both amino and ester functionalities.
The compound's structural complexity is further evidenced by its Simplified Molecular Input Line Entry System representation: O=C(OC)CC1(NC(OCC2=CC=CC=C2)=O)CCN(C(OC(C)(C)C)=O)CC1. This notation reveals the presence of multiple functional groups including carbamate protective groups, ester moieties, and aromatic systems integrated within the piperidine framework. The InChI Key GGOCIPBIGXMLFK-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure.
Historical Context and Development
The synthetic accessibility of this compound represents advances in multiple-step organic synthesis, where complex molecular architectures can be constructed through sequential application of protective group chemistry. The presence of both tert-butoxycarbonyl and benzyloxycarbonyl protecting groups reflects the sophisticated understanding of orthogonal protection strategies that emerged in the latter half of the twentieth century. These protective group methodologies allow chemists to selectively manipulate specific functional groups while leaving others intact, enabling the construction of highly complex molecules like this piperidine derivative.
The compound's development also reflects the growing importance of heterocyclic chemistry in pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen atoms, represent a significant portion of pharmaceutical agents due to their ability to interact with biological systems through multiple mechanisms. The piperidine ring system, being a saturated six-membered heterocycle, provides conformational flexibility while maintaining structural stability, making it an attractive scaffold for drug development and synthetic intermediate applications.
The emergence of such complex piperidine derivatives also correlates with advances in analytical chemistry and structural characterization techniques. The ability to definitively characterize compounds with multiple chiral centers and complex substitution patterns has enabled the rational design and synthesis of increasingly sophisticated heterocyclic molecules. This compound represents the culmination of decades of methodological development in both synthetic and analytical organic chemistry.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing the sophisticated molecular architectures achievable through modern synthetic methodologies. Piperidine derivatives constitute one of the most important synthetic building blocks for pharmaceutical development, and their synthesis has become widespread throughout the chemical research community. The particular structural features of this compound demonstrate advanced applications of protective group chemistry within heterocyclic frameworks.
The compound exemplifies the versatility of the piperidine scaffold in accommodating multiple functional groups while maintaining structural integrity. The six-membered saturated heterocycle provides an ideal framework for incorporating diverse chemical functionalities, as evidenced by the presence of both amino and ester groups, along with aromatic substituents. This structural diversity enables multiple synthetic transformations and potential biological interactions, making such compounds valuable intermediates in pharmaceutical synthesis.
The significance of this molecule extends beyond its immediate synthetic utility to represent broader trends in heterocyclic chemistry. The incorporation of multiple protecting groups within a single molecule demonstrates the sophisticated level of synthetic control achievable in modern organic chemistry. The tert-butoxycarbonyl group provides acid-labile protection for the piperidine nitrogen, while the benzyloxycarbonyl group offers complementary base-stable protection for the amino functionality. This orthogonal protection strategy enables selective deprotection and further functionalization.
Recent advances in piperidine synthesis have focused on developing efficient methods for constructing substituted piperidines, and this compound represents the type of complex target molecule that drives methodological innovation. The development of fast and cost-effective methods for synthesizing such substituted piperidines remains an important task in modern organic chemistry, given their prevalence in pharmaceutical applications. The structural complexity of this particular derivative challenges synthetic chemists to develop increasingly sophisticated approaches to heterocyclic construction.
Molecular and Structural Classification
The molecular architecture of this compound can be systematically analyzed through its constituent structural elements, each contributing to the overall chemical behavior and synthetic utility of the compound. The core piperidine ring system adopts a chair conformation typical of saturated six-membered rings, with the nitrogen atom positioned to minimize steric interactions while maximizing orbital overlap for conjugation with adjacent carbonyl groups.
The quaternary carbon center at the 4-position of the piperidine ring represents a critical structural feature, bearing both the benzyloxycarbonylamino group and the methoxy-oxoethyl substituent. This substitution pattern creates a highly congested molecular environment that influences both the conformational preferences and reactivity of the molecule. The presence of two different substituents at this position introduces elements of molecular complexity that must be carefully considered in synthetic planning and mechanistic analysis.
The protective group architecture demonstrates sophisticated molecular design principles. The tert-butoxycarbonyl group attached to the piperidine nitrogen provides acid-labile protection that can be selectively removed under mildly acidic conditions without affecting other functional groups. Conversely, the benzyloxycarbonyl protection of the amino group offers stability under acidic conditions while remaining susceptible to hydrogenolytic cleavage or strong base treatment. This orthogonal protection strategy enables selective manipulation of different nitrogen centers within the same molecule.
The ester functionality present in the methoxy-oxoethyl side chain introduces additional reactive sites that can participate in various chemical transformations. The proximity of this ester group to the substituted piperidine ring creates opportunities for intramolecular interactions and cyclization reactions, potentially leading to more complex polycyclic structures. The aromatic benzyl group within the protective moiety contributes to the overall lipophilicity of the molecule while providing additional sites for potential functionalization through aromatic substitution reactions.
| Structural Feature | Classification | Functional Significance |
|---|---|---|
| Piperidine Core | Saturated Six-Membered Heterocycle | Provides conformational framework and basic nitrogen center |
| Quaternary Carbon | Tetrasubstituted Carbon Center | Creates steric congestion and influences molecular conformation |
| tert-Butoxycarbonyl Group | Acid-Labile Protecting Group | Enables selective deprotection under acidic conditions |
| Benzyloxycarbonyl Group | Base-Labile Protecting Group | Provides orthogonal protection strategy |
| Methyl Ester | Carboxylic Acid Derivative | Offers sites for further chemical modification |
| Benzyl Aromatic Ring | Phenyl Substituent | Contributes to lipophilicity and potential π-π interactions |
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-20(2,3)29-19(26)23-12-10-21(11-13-23,14-17(24)27-4)22-18(25)28-15-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOCIPBIGXMLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109541 | |
| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-52-1 | |
| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447606-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Starting from a suitably substituted piperidine or lactam intermediate.
- Introduction of the Boc protecting group at the nitrogen (N-1 position).
- Installation of the benzyloxycarbonyl (Cbz) protecting group on the amino substituent at the 4-position.
- Alkylation or acylation to introduce the 2-methoxy-2-oxoethyl side chain at the 4-position.
This strategy ensures orthogonal protection allowing further functional transformations or deprotection steps.
Specific Preparation Routes from Literature and Patents
Protection of Piperidine Nitrogen with tert-Butyl Carboxylate (Boc)
- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine).
- Conditions: Typically performed in anhydrous organic solvents such as dichloromethane at 0°C to room temperature.
- Outcome: Formation of tert-butyl piperidine-1-carboxylate intermediate with yields generally >90%.
This step is critical to protect the piperidine nitrogen, preventing unwanted side reactions during subsequent steps.
Installation of the Benzyloxycarbonyl (Cbz) Amino Group at the 4-Position
- Starting material: 4-aminopiperidine derivative or lactam.
- Reagents: Benzyl chloroformate (Cbz-Cl) or benzyloxycarbonyl chloride in presence of a base such as sodium bicarbonate or triethylamine.
- Conditions: Typically carried out in aqueous-organic biphasic systems or organic solvents at 0-25°C.
- Outcome: Selective protection of the 4-amino group as the Cbz carbamate.
This step is often performed after Boc protection to maintain orthogonality.
Introduction of the 2-Methoxy-2-oxoethyl Side Chain
- Approach: Alkylation of the 4-position with methyl bromoacetate or methyl chloroacetate.
- Reagents: Methyl bromoacetate, base such as potassium carbonate or cesium carbonate, and polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).
- Conditions: Heating at 80–100°C for 12–24 hours under inert atmosphere (nitrogen) to promote nucleophilic substitution.
- Outcome: Formation of the 4-(2-methoxy-2-oxoethyl) substituent on the piperidine ring.
Purification and Isolation
- After reaction completion, the mixture is cooled, diluted with water, and extracted with organic solvents (e.g., dichloromethane).
- The crude product is purified by column chromatography or recrystallization to afford the target compound as a solid.
- Typical yields range from 58% to 95% depending on reaction conditions and purification methods.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of piperidine N | Boc2O, triethylamine, DCM, 0°C to RT | >90 | High selectivity for N-protection |
| Cbz protection of 4-amino group | Benzyl chloroformate, NaHCO3, aqueous-organic, 0–25°C | 80–90 | Orthogonal protection to Boc group |
| Alkylation with methyl bromoacetate | Methyl bromoacetate, K2CO3 or Cs2CO3, DMA or DMF, 85–100°C, 12–24 h | 58–84 | Longer reaction times and elevated temperature improve conversion; cesium salts preferred |
| Purification | Extraction, chromatography, recrystallization | — | Ensures removal of impurities and byproducts |
Detailed Research Findings and Notes
- Base selection: Cesium carbonate or cesium fluoride has been shown to enhance alkylation yields compared to potassium carbonate, likely due to better solubility and stronger base strength in polar aprotic solvents.
- Solvent effects: Polar aprotic solvents such as DMA and DMF facilitate nucleophilic substitution reactions required for side-chain installation.
- Temperature control: Elevated temperatures (85–105°C) are necessary to drive alkylation to completion but require careful monitoring to avoid decomposition.
- Reaction monitoring: NMR spectroscopy (1H and 13C) and mass spectrometry are routinely used to confirm intermediate and final product structures.
- Purification: Column chromatography using methanol/dichloromethane mixtures or recrystallization from aqueous ethanol are effective for isolating pure compound.
- Orthogonal protection: The Boc and Cbz groups provide orthogonal protection allowing selective deprotection in later synthetic steps if needed.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, particularly as a precursor for synthesizing biologically active molecules such as enzyme inhibitors and receptor modulators. Its structural features suggest potential interactions with various molecular targets, which could modulate protein activity involved in disease processes.
Key Biological Activities
- Enzyme Inhibition : The compound has been identified as a precursor for enzyme inhibitors, which can be utilized in drug development targeting specific enzymes implicated in diseases.
- Receptor Modulation : Its structural features suggest potential interactions with receptors, making it a candidate for further investigation in receptor-mediated pathways.
Applications in Medicinal Chemistry
The compound's unique structure provides opportunities for development in several areas:
- Drug Development : As a building block for synthesizing new pharmaceuticals targeting various diseases, especially those requiring enzyme inhibition or receptor modulation.
- Organic Synthesis : Used as an intermediate in synthesizing more complex molecules due to its reactive functional groups.
- Biological Research : Investigated for its role in understanding enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Key Properties :
- CAS No.: 1447606-52-1
- Molecular Formula : C₂₁H₃₀N₂O₆
- Molecular Weight : 406.47 g/mol
- Purity : ≥97% (HPLC)
- Storage : Stable at room temperature under inert conditions .
Applications: Primarily used as a pharmaceutical intermediate for synthesizing kinase inhibitors, receptor modulators, or peptide derivatives. Its dual-protected amino and ester groups enable versatile functionalization .
Structural Analogues
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
Polarity Insights :
- The target compound’s Cbz-amino and ester groups increase polarity compared to non-Cbz analogues (e.g., 175213-46-4) .
- The carbamoyl group (288154-17-6) enhances hydrogen bonding, improving solubility in polar solvents .
Comparative Research :
Biological Activity
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and multiple functional groups, which contribute to its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.47 g/mol. The structural complexity includes a tert-butyl group, a benzyloxycarbonyl amino group, and a methoxy-oxoethyl moiety, which are essential for its biological function.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. The presence of specific functional groups allows it to interact with various molecular targets, potentially modulating the activity of proteins involved in disease processes.
Key Biological Activities:
- Enzyme Inhibition : The compound has been identified as a precursor for enzyme inhibitors, which can be utilized in drug development targeting specific enzymes implicated in diseases.
- Receptor Modulation : Its structural features suggest potential interactions with receptors, making it a candidate for further investigation in receptor-mediated pathways.
Case Studies and Research Findings
Several studies have explored the synthesis and biological implications of related compounds, providing insights into the activity of this compound.
Synthesis and Characterization
The synthesis typically involves nucleophilic displacement reactions, leading to high yields of the desired product. For instance, the reaction of tert-butyl bromoacetate with amines under basic conditions has been documented to yield similar compounds efficiently .
Biological Assays
In vitro assays have demonstrated that derivatives of this compound can inhibit specific enzymes associated with metabolic pathways. For example:
- Enzyme Assay Results :
- Target Enzyme : Dipeptidyl Peptidase IV (DPP-IV)
- Inhibition Percentage : Up to 70% inhibition at concentrations of 10 µM.
- Mechanism : Competitive inhibition observed through kinetic studies.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | C15H23N3O4 | Enzyme inhibitor |
| tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C12H23N3O3 | Receptor modulator |
| tert-butyl 4-formylbenzylcarbamate | C13H17N3O3 | Antimicrobial activity |
Q & A
Q. Methodological Insight :
- Use FT-IR or to confirm the presence of these groups (e.g., Boc: ~1.4 ppm for tert-butyl protons; Cbz: aromatic protons at ~7.3–7.5 ppm) .
- Reactivity prioritization: Ester hydrolysis (methoxy-oxoethyl) typically precedes Boc/Cbz deprotection due to differential acid sensitivity .
Basic: What are the recommended safety protocols for handling and storing this compound?
Answer:
Critical Safety Measures :
- Storage : Keep in a sealed container under inert gas (N/Ar) at 2–8°C to prevent moisture absorption and decomposition .
- Handling : Avoid contact with oxidizing agents (e.g., peroxides) and static discharge; use spark-proof tools and grounded equipment .
- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks .
Q. Methodological Insight :
- Monitor stability via TLC or HPLC post-storage to detect degradation (e.g., ester hydrolysis or Boc cleavage) .
Advanced: How can researchers optimize purification strategies for this compound post-synthesis?
Answer:
Purification Workflow :
Crude Isolation : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts .
Column Chromatography : Employ silica gel with a gradient of hexanes/ethyl acetate (e.g., 3:1 to 1:1) + 0.25% triethylamine to suppress silanol interactions .
Final Recrystallization : Use a toluene/hexane mixture to enhance crystalline purity .
Q. Methodological Insight :
- Monitor elution by UV-Vis (254 nm) for Boc/Cbz-protected intermediates. Confirm purity via to resolve overlapping signals from stereoisomers .
Advanced: How can steric hindrance from the Boc group impact synthetic route design?
Answer:
Challenges and Solutions :
- Steric Effects : The bulky Boc group on piperidine may slow nucleophilic substitutions or coupling reactions at the 4-position.
- Mitigation Strategies :
- Use microwave-assisted synthesis to enhance reaction kinetics .
- Temporarily replace Boc with a less bulky protecting group (e.g., Fmoc) for reactions requiring access to the hindered site .
Q. Methodological Insight :
- Perform DFT calculations to model steric interactions and predict reaction pathways . Validate with kinetic studies (e.g., monitoring reaction progress via if fluorinated reagents are used) .
Advanced: How might spectroscopic data contradictions arise in structural characterization, and how can they be resolved?
Answer:
Common Pitfalls :
Q. Resolution Strategies :
- Use DEPT-135 or HSQC to assign signals unambiguously .
- Compare experimental IR carbonyl stretches (e.g., 1720 cm for ester) with computational spectra (DFT) .
Advanced: How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
Stability Profiling :
Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for Boc groups) .
Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor ester hydrolysis via LC-MS .
Oxidative Resistance : Expose to HO or O and track degradation products using HRMS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
